molecular formula C10H13N B13082293 (E)-2-(but-1-en-1-yl)aniline

(E)-2-(but-1-en-1-yl)aniline

Cat. No.: B13082293
M. Wt: 147.22 g/mol
InChI Key: BZKLHOLVTZHPBU-ZZXKWVIFSA-N
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Description

(E)-2-(but-1-en-1-yl)aniline is an organic compound characterized by the presence of an aniline group attached to a but-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(but-1-en-1-yl)aniline typically involves the reaction of aniline with but-1-en-1-yl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(but-1-en-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alkane derivatives.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst are commonly used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines, alkanes.

    Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.

Scientific Research Applications

(E)-2-(but-1-en-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (E)-2-(but-1-en-1-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(but-1-en-1-yl)benzene: Similar structure but lacks the aniline group.

    (E)-2-(but-1-en-1-yl)phenol: Similar structure but contains a hydroxyl group instead of an aniline group.

    (E)-2-(but-1-en-1-yl)toluidine: Similar structure but contains a methyl group on the benzene ring.

Uniqueness

(E)-2-(but-1-en-1-yl)aniline is unique due to the presence of both the aniline group and the but-1-en-1-yl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-[(E)-but-1-enyl]aniline

InChI

InChI=1S/C10H13N/c1-2-3-6-9-7-4-5-8-10(9)11/h3-8H,2,11H2,1H3/b6-3+

InChI Key

BZKLHOLVTZHPBU-ZZXKWVIFSA-N

Isomeric SMILES

CC/C=C/C1=CC=CC=C1N

Canonical SMILES

CCC=CC1=CC=CC=C1N

Origin of Product

United States

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